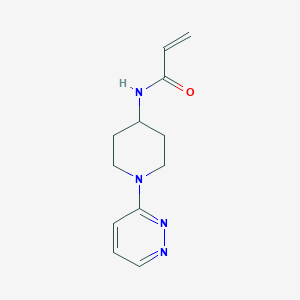

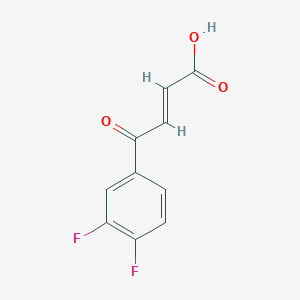

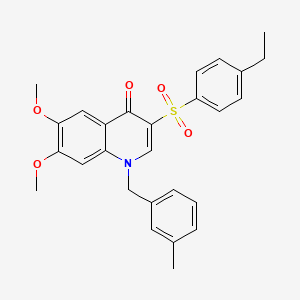

![molecular formula C18H15FN2O3S3 B2508411 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448057-57-5](/img/structure/B2508411.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a benzo[d]thiazole derivative that has been the subject of various studies due to its potential applications, particularly in the field of antibiotics. The benzo[d]thiazole moiety is a heterocyclic compound that is known for its therapeutic properties and is often incorporated into pharmaceuticals.

Synthesis Analysis

The synthesis of related benzothiazolyldithioazetidinones has been explored in the literature. For instance, the compound 4β-(Benzothiazol-2-yldithio)azetidin-2-one, which shares a similar structural motif, is derived from penicillin G sulphoxide ester and can be converted into oxazolinoazetidinones and other derivatives through reactions with triphenylphosphine and silver acetate . These transformations highlight the reactivity of the thiazole and azetidinone groups, which are also present in the compound of interest.

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, has been studied using single-crystal X-ray diffraction methods. The geometry of the molecule was optimized using density functional theory (DFT) with the B3LYP method and a 6-311G(d, p) basis set, which provided insights into the three-dimensional arrangement of atoms and the overall shape of the molecule .

Chemical Reactions Analysis

The reactivity of benzothiazolyldithioazetidinones has been demonstrated through various chemical reactions. For example, the facile formation of oxazolinoazetidinones from these compounds, as well as stereocontrolled substitution reactions, have been documented . These reactions are significant as they provide pathways for the modification and functionalization of the core structure, which could be applied to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives have been characterized using a range of spectroscopic and thermal analysis techniques. FT-IR, NMR (1H -13C), and UV–Vis spectroscopies have been employed to determine functional groups, chemical shifts, and electronic transitions. Additionally, TG/DTA thermal analysis has been used to study the thermal stability and decomposition patterns of these compounds . These methods are essential for understanding the behavior of the compound under various conditions and for confirming the identity and purity of the synthesized material.

科学的研究の応用

Synthesis and Antibiotic Applications

The synthesis of related β-lactam compounds, such as oxazolinoazetidinones from benzothiazolyldithioazetidinones, has been demonstrated, showcasing a pathway to potentially novel antibiotics. This synthesis involves the transformation of penicillin G sulphoxide derivatives into oxazolinoazetidinones, highlighting a method for the development of β-lactam antibiotics with potential applications in combating bacterial infections (Maki, Mitsumori, Sako, & Suzuki, 1981).

Antimicrobial and Antifungal Properties

Research into substituted benzothiazole compounds has revealed their potential for significant antibacterial and antifungal activities. For example, novel compounds synthesized from 6-fluorobenzo[d]thiazol-2-yl)ethanamine demonstrated activity comparable to or slightly better than that of established medicinal standards, suggesting their utility in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis of Heterocyclic Compounds

The creation of heterocyclic compounds with potential pharmacological applications has been a significant area of research. For instance, the synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis and cytotoxicity highlight the potential of benzothiazolyl compounds in treating infectious diseases and their application in drug discovery (Chitra et al., 2011).

Anticancer Research

The investigation into bioactive agents based on thiazolidinone and azetidinone frameworks, derived from benzothiazolyl moieties, has shown promising results in antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines. Such studies underscore the potential of these compounds in developing novel anticancer agents (Hussein et al., 2020).

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S3/c19-12-5-7-13(8-6-12)27(23,24)14-9-21(10-14)17(22)11-25-18-20-15-3-1-2-4-16(15)26-18/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGRRXYUACDHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

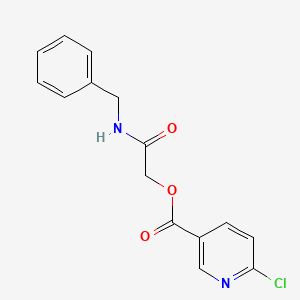

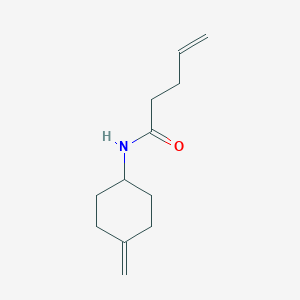

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

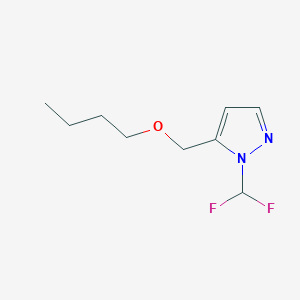

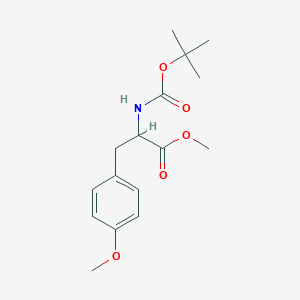

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

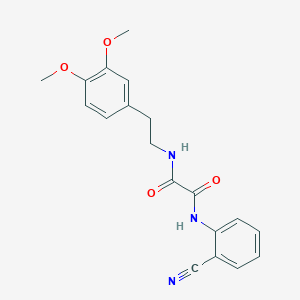

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

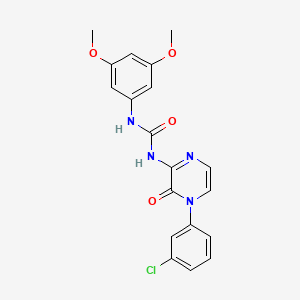

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)